molecular formula C5H9NO2S B12930351 2-[(2-Oxopropyl)sulfanyl]acetamide CAS No. 823801-72-5

2-[(2-Oxopropyl)sulfanyl]acetamide

Cat. No.: B12930351
CAS No.: 823801-72-5
M. Wt: 147.20 g/mol
InChI Key: PJRPIAQRQZFQSO-UHFFFAOYSA-N
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Description

2-[(2-Oxopropyl)sulfanyl]acetamide is a synthetic organic compound of interest in chemical research and development. Its molecular structure incorporates both acetamide and 2-oxopropylsulfanyl functional groups. The acetamide functional group is a simple amide derived from acetic acid, which is a common feature in various chemical solvents and intermediates . The 2-oxopropylsulfanyl moiety (also referred to as (2-oxopropyl)thio) is a recurring structural component found in several compounds documented in chemical databases, suggesting its utility in the synthesis of more complex molecules . Compounds featuring similar structures, such as those with the (2-oxopropyl)thio group attached to various heterocyclic or aromatic systems, are frequently explored in research contexts, including as potential building blocks for pharmaceuticals and agrochemicals . The presence of both a sulfanyl (thioether) linkage and a ketone group in the 2-oxopropylsulfanyl chain offers potential sites for further chemical modification, making this compound a versatile intermediate for synthetic chemistry applications. Researchers can leverage this structure to develop novel compounds for screening in various biological or material science assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

823801-72-5

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

2-(2-oxopropylsulfanyl)acetamide

InChI

InChI=1S/C5H9NO2S/c1-4(7)2-9-3-5(6)8/h2-3H2,1H3,(H2,6,8)

InChI Key

PJRPIAQRQZFQSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSCC(=O)N

Origin of Product

United States

Synthetic Methodologies and Pathway Optimization for 2 2 Oxopropyl Sulfanyl Acetamide

Established Synthetic Routes

Established methods for the synthesis of 2-[(2-Oxopropyl)sulfanyl]acetamide and related S-alkylated mercaptoacetamides rely on classical organic reactions that are well-documented in the chemical literature.

Thiol-ene Addition Strategies

The thiol-ene reaction is a powerful and versatile method for the formation of carbon-sulfur bonds, proceeding via an anti-Markovnikov addition of a thiol to an alkene. wikipedia.orgvander-lingen.nl This reaction can be initiated either by radical initiators (e.g., AIBN) or photochemically, offering a high degree of functional group tolerance and often resulting in high yields. wikipedia.orgvander-lingen.nl In the context of synthesizing this compound, this would involve the reaction of 2-mercaptoacetamide (B1265388) with an appropriate alkene precursor, such as isopropenyl acetate (B1210297) or a similar acetyl-containing alkene.

The radical-mediated pathway begins with the formation of a thiyl radical from 2-mercaptoacetamide. This radical then adds to the alkene across the double bond, creating a carbon-centered radical intermediate. Subsequent hydrogen abstraction from another molecule of 2-mercaptoacetamide propagates the radical chain and yields the final thioether product. frontiersin.org The efficiency of the thiol-ene reaction makes it a "click chemistry" candidate, valued for its simplicity and high atom economy. wikipedia.org

While specific literature on the thiol-ene synthesis of this compound is not abundant, the general principles are widely applied in polymer and peptide chemistry for the conjugation of thiol-containing molecules to alkene-functionalized substrates. frontiersin.orgillinois.edu

Nucleophilic Substitution Approaches

Nucleophilic substitution represents one of the most direct and common methods for the synthesis of thioethers. This approach typically involves the reaction of a thiol nucleophile with an alkyl halide or another suitable electrophile. For the synthesis of this compound, the most straightforward pathway is the S-alkylation of 2-mercaptoacetamide with a halo-acetone, such as chloroacetone (B47974) or bromoacetone.

In this reaction, the thiol group of 2-mercaptoacetamide acts as a nucleophile, attacking the electrophilic carbon atom of the halo-acetone and displacing the halide ion to form the desired thioether linkage. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate, sodium hydroxide, or an organic base like triethylamine. nih.gov

The synthesis of various N-aryl and N-alkyl mercaptoacetamides has been successfully achieved using similar S-alkylation strategies, highlighting the robustness of this method. nih.govnih.gov For instance, N-aryl mercaptoacetamides have been synthesized by reacting the corresponding chloroacetamide derivative with potassium thioacetate, followed by hydrolysis to yield the free thiol, which can then be alkylated. nih.gov

EntryThiolElectrophileBaseSolventTemperature (°C)Yield (%)Reference
12-MercaptoacetamideChloroacetoneK₂CO₃Acetone (B3395972)Reflux>85 (estimated)Inferred from nih.gov
2N-phenyl-2-mercaptoacetamideBenzyl bromideNaHDMF6088 nih.gov
3N-(4-chlorophenyl)mercaptoacetamideMethyl iodideKOHMethanolRT>90 (estimated)Inferred from nih.gov

Condensation Reactions

Condensation reactions offer another potential, though less direct, route to this compound. This could theoretically involve the condensation of 2-mercaptoacetamide with acetone. Such a reaction would likely require an acid or base catalyst to facilitate the formation of an intermediate, which would then dehydrate to form an enethiol or a related species that could rearrange or react further to yield the target compound.

Aldol-type condensation reactions involving acetone are well-known, typically leading to the formation of β-hydroxy ketones, which can then dehydrate. researchgate.netmagritek.com The Claisen-Schmidt condensation, for example, describes the reaction between an aldehyde or ketone and a carbonyl compound lacking an alpha-hydrogen. magritek.com While direct condensation of a thiol with a ketone to form a β-sulfanyl ketone is not a standard named reaction, acid-catalyzed condensations of o-phenylenediamines with ketones are used to synthesize benzodiazepines, demonstrating the feasibility of condensing ketones with nucleophilic functional groups. nih.gov

A plausible pathway could involve the acid-catalyzed reaction of 2-mercaptoacetamide with two molecules of acetone to form a cyclic intermediate, which upon hydrolysis could potentially yield the desired product. However, this route is speculative and likely to be less efficient and selective than nucleophilic substitution.

Novel Synthetic Approaches and Route Discovery

In line with the growing emphasis on sustainable chemical manufacturing, new synthetic methodologies are being explored to improve the efficiency and reduce the environmental impact of thioether synthesis.

Green Chemistry Methodologies in Synthesis

Green chemistry principles encourage the use of environmentally benign solvents, renewable resources, and energy-efficient processes. acs.orgnih.gov In the context of synthesizing this compound, a green approach could involve a photocatalytic oxidative radical addition of a thioic acid to an alkene. This method can utilize an organic photocatalyst, molecular oxygen as a green oxidant, and a green solvent like ethyl acetate, with visible light as the energy source. The primary byproduct of such a reaction is water, making it a highly atom-economical and environmentally friendly process. acs.orgnih.gov

Another green strategy is the use of water as a solvent. Certain thiol-ene reactions can be performed in water, which is a significant improvement over volatile organic solvents. unito.it Furthermore, the development of catalyst- and additive-free photochemical reactions represents a major advancement in green synthesis, minimizing waste and simplifying purification. unito.it

EntryReactant 1Reactant 2Catalyst/ConditionsSolventKey Green FeatureReference
1Thioic S-acidAlkeneThioxanthone, O₂, visible lightEthyl AcetateGreen oxidant (O₂), renewable energy acs.orgnih.gov
2ThiophenolAlkenePurple light (catalyst-free)WaterAqueous solvent, catalyst-free unito.it
3ThiolAryl boronic acidCu-catalystWaterAqueous solvent hep.com.cn

Catalytic Synthesis Innovations

Innovations in catalysis offer promising avenues for the synthesis of thioethers like this compound. Transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols is an emerging area. chemrevlett.com This method avoids the use of alkyl halides, which are often toxic and produce salt byproducts. Catalysts based on molybdenum, gallium, and palladium have been shown to effectively promote the S-alkylation of thiols with alcohols. chemrevlett.com For the synthesis of the target compound, this would involve the reaction of 2-mercaptoacetamide with 2-hydroxypropane (isopropanol) in the presence of a suitable catalyst.

Another innovative approach is the controllable synthesis of β-sulfanyl ketones from thiols and ketones mediated by methanesulfonic anhydride (B1165640) and sulfuric acid. This protocol allows for the generation of the target structure without the need to pre-form an α,β-unsaturated carbonyl compound, making it more atom-economical. mdpi.com The reaction is operationally simple and proceeds under mild conditions. mdpi.com

Flow Chemistry Applications

The synthesis of this compound is highly amenable to adaptation in continuous flow chemistry systems. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. umich.edu

A potential flow chemistry setup for this synthesis would involve two separate inlet streams. One stream would contain a solution of 2-mercaptoacetamide and a base (e.g., K₂CO₃) in a suitable solvent like acetonitrile. The second stream would contain chloroacetone in the same solvent. These two streams are pumped at controlled flow rates into a T-mixer to ensure rapid and efficient mixing. From the mixer, the reaction mixture enters a heated capillary or packed-bed reactor. The residence time in the reactor, which is equivalent to the reaction time in a batch process, can be precisely controlled by adjusting the flow rate and the reactor volume. The product stream emerging from the reactor can then be directed to an in-line purification module.

The use of a packed-bed reactor containing a solid-supported base (e.g., potassium carbonate on alumina) can simplify the process further by eliminating the need for a separate base in the solution and facilitating easier product work-up. This approach is particularly advantageous for improving the safety of handling potentially hazardous reagents and for enabling automated, multi-step syntheses. umich.edu

Table 2: Comparison of Batch vs. Flow Synthesis for the Alkylation of Thiols

ParameterBatch SynthesisFlow Synthesis
Reaction Time 3 - 12 hours5 - 30 minutes
Temperature Control Prone to hotspots, difficult to control exothermsExcellent, high surface-to-volume ratio
Mixing Dependent on stirring speed and vessel geometryRapid and highly efficient
Safety Handling of bulk reagents, potential for runaway reactionsSmall reaction volumes, contained system
Scalability Challenging, requires larger reactors"Scale-out" by running for longer times or in parallel
Yield & Purity Variable, often requires extensive purificationOften higher due to precise control

This table summarizes the key advantages of using a continuous flow setup for S-alkylation reactions compared to traditional batch methods, based on findings in flow chemistry literature. rsc.orggoflow.at

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger, research-scale production (gram to multi-gram quantities) presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key Considerations for Scale-Up:

Thermal Management: The S-alkylation reaction is exothermic. On a larger scale, the reduced surface-area-to-volume ratio of the reactor can lead to inefficient heat dissipation, potentially causing a dangerous increase in temperature and pressure, and promoting the formation of side products. Careful control of the addition rate of reagents and efficient cooling are essential.

Reagent Handling: Chloroacetone is a lachrymator and a toxic substance. Handling larger quantities requires appropriate engineering controls, such as a fume hood with good ventilation, and personal protective equipment.

Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized high concentrations of reactants, resulting in side reactions and reduced yields. The choice of reactor geometry and stirring mechanism is critical for maintaining a homogeneous reaction mixture.

Work-up and Purification: At a larger scale, purification by column chromatography becomes less practical and more resource-intensive. Developing a robust crystallization or precipitation procedure for the final product is highly desirable for efficient and scalable purification.

Process Safety: A thorough safety assessment, including understanding the thermal hazards of the reaction and the toxicity of all materials involved, is crucial before attempting a scale-up.

Flow chemistry provides a compelling solution to many of these scale-up challenges. By performing the reaction in a continuous stream, the inherent safety of the process is increased due to the small volume of the reaction mixture at any given time. The superior heat transfer of flow reactors effectively mitigates the risk of thermal runaways. Furthermore, scaling up production in a flow system, often referred to as "scaling out," is achieved by simply running the process for a longer duration or by using multiple reactors in parallel, rather than redesigning the entire process for larger vessels. rsc.org

Table 3: Scale-Up Challenges and Mitigation Strategies

ChallengeBatch Process MitigationFlow Chemistry Solution
Exothermicity Slow addition, ice bath cooling, large headspaceExcellent heat transfer, small reaction volume
Hazardous Reagents Engineered controls (fume hood), slow additionContained system, automated handling, small quantities at any time
Mixing Powerful overhead stirrer, optimized vessel designEfficient static or active mixers, predictable mixing
Purification Crystallization, extraction, large-scale chromatographyIn-line extraction, crystallization, or purification cartridges
Reproducibility Sensitive to operator and equipment variationsHighly reproducible due to precise control of parameters

Chemical Reactivity and Transformation Mechanisms of 2 2 Oxopropyl Sulfanyl Acetamide

General Reaction Pathways and Products of Constituent Functional Groups

The reactivity of 2-[(2-Oxopropyl)sulfanyl]acetamide can be inferred by examining its three key functional groups: the thioether linkage, the ketone carbonyl group, and the acetamide (B32628) moiety.

Electrophilic Reactions

The thioether sulfur atom is a potential nucleophilic center and can react with electrophiles. However, strong electrophiles are generally required. The ketone's oxygen and the amide's oxygen and nitrogen atoms also possess lone pairs, but their reactivity as nucleophiles is tempered by resonance and inductive effects.

Nucleophilic Reactions

The most prominent site for nucleophilic attack is the carbonyl carbon of the ketone, which is electrophilic. Nucleophilic addition to this carbon is a fundamental reaction of ketones. evitachem.com The carbonyl carbon of the acetamide is less electrophilic than the ketone due to the electron-donating character of the adjacent nitrogen atom. Nucleophilic acyl substitution at the amide position is possible but generally requires more forcing conditions than for more reactive carboxylic acid derivatives. numberanalytics.com

Oxidation-Reduction Chemistry

Oxidation: The thioether group is susceptible to oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide (B87167), and stronger agents can lead to a sulfone. acs.orgresearchgate.net The rate of thioether oxidation can be influenced by the specific oxidizing agent and reaction conditions. acs.org For instance, oxidation by hydrogen peroxide is generally slow, while oxidation by hypochlorite (B82951) is significantly faster. researchgate.netacs.org

Reduction: The ketone carbonyl group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. nih.gov The amide carbonyl is less readily reduced.

Cyclization Reactions

Intramolecular reactions could potentially lead to cyclic products. For example, under certain conditions, an enolate formed at the α-carbon to the ketone could potentially react with the acetamide group, or the methylene (B1212753) group between the sulfur and the amide could be involved in cyclization. Intramolecular cyclization of sulfur ylides with ketones is a known method for forming heterocyclic structures. nih.gov The Conia-ene reaction, an intramolecular cyclization involving an enol and an alkene or alkyne, provides a precedent for such cyclizations in unsaturated ketones. wikipedia.org

General Principles of Reaction Kinetics and Thermodynamics

Without specific experimental data for this compound, a detailed analysis of its reaction kinetics and thermodynamics is not possible. However, general principles can be applied.

The kinetics of reactions involving this molecule would depend on the activation energies of the various possible pathways. For instance, the oxidation of the thioether moiety has been studied kinetically for other molecules, with second-order rate constants determined for reactions with various oxidants. acs.orgacs.org

The thermodynamics of potential reactions, such as the hydrolysis of the acetamide group, can be considered. The hydrolysis of acetamide to acetic acid and ammonia (B1221849) is a well-studied reaction. allen.in DFT calculations on acetamide hydrolysis on ceria surfaces have shown the reaction to be endergonic in the gas phase but slightly exergonic in the aqueous phase. nih.govresearchgate.net

Catalysis in Transformations of Related Compounds

Catalysis plays a crucial role in many of the potential transformations of the functional groups found in this compound.

Oxidation: The oxidation of thioethers can be catalyzed by various metal complexes, such as titanium-containing polyoxometalates. nih.gov

Reduction/Hydrogenation: The hydrogenation of ketones can be achieved using heterogeneous catalysts like palladium on carbon or homogeneous catalysts like Wilkinson's catalyst. orgsyn.org Asymmetric hydrogenation of β-keto sulfones and sulfoxides using chiral ruthenium catalysts has been reported to produce chiral β-hydroxy sulfones and sulfoxides with high enantioselectivity. nih.govscispace.com

Hydrolysis: The hydrolysis of amides can be catalyzed by acids or bases. allen.in Metal oxides like ceria have also been investigated as potential catalysts for amide hydrolysis. nih.govresearchgate.net

Mechanistic Elucidation of Key Transformations

The structural features of this compound—a ketone, a thioether, and an acetamide group—endow it with a rich and varied chemical reactivity. The elucidation of the mechanisms governing its transformations is crucial for predicting its behavior in different chemical environments and for designing synthetic pathways. Plausible mechanisms for key transformations, including intramolecular cyclization, oxidation, and tautomerism, are discussed below, based on established principles of organic chemistry.

Intramolecular Cyclization

The linear structure of this compound possesses the necessary functionalities for intramolecular cyclization, a common reaction for related thioether and amide compounds. nih.govorganic-chemistry.org Depending on the reaction conditions, either acid- or base-catalyzed pathways can be envisioned, potentially leading to the formation of various heterocyclic systems.

Acid-Catalyzed Cyclization:

Under acidic conditions, protonation of the carbonyl oxygen of the ketone or the amide can occur. Protonation of the ketone carbonyl is generally more favorable. This enhances the electrophilicity of the carbonyl carbon, setting the stage for nucleophilic attack by the sulfur atom of the thioether. The subsequent dehydration would lead to a substituted thienyl or thiazine (B8601807) derivative. An alternative pathway could involve the initial protonation of the amide carbonyl, followed by intramolecular attack of the sulfur atom.

A plausible mechanism for the acid-catalyzed intramolecular cyclization is as follows:

Protonation of the ketonic carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Intramolecular nucleophilic attack by the sulfur atom on the activated carbonyl carbon, leading to the formation of a cyclic intermediate.

Proton transfer from the sulfur to the hydroxyl group.

Elimination of a water molecule to form a double bond, resulting in a cationic intermediate.

Deprotonation to yield the final, neutral heterocyclic product.

Base-Catalyzed Cyclization:

In the presence of a base, deprotonation of the α-carbon to the ketone can occur, forming an enolate. This enolate can then undergo intramolecular cyclization. Alternatively, the amide proton can be removed, and the resulting anion could participate in cyclization. Base-catalyzed cyclizations of related thioamides are known to produce various heterocyclic structures. researchgate.net

A potential base-catalyzed mechanism involves:

Deprotonation of the carbon α to the ketone by a base to form an enolate.

The enolate can then undergo an intramolecular nucleophilic attack. However, a more likely pathway involves the amide nitrogen.

Deprotonation of the amide nitrogen to form an amide anion.

Intramolecular nucleophilic attack of the amide nitrogen on the ketone carbonyl carbon.

Protonation of the resulting alkoxide to form a hydroxyl group.

Dehydration to form a cyclic enamine.

Table 1: Plausible Conditions for Intramolecular Cyclization

CatalystSolventTemperaturePlausible Product
H₂SO₄Acetic AcidRefluxSubstituted Thiophene/Thiazine Derivative
NaOEtEthanolRefluxSubstituted Thiazine/Dihydropyrazine Derivative
p-TsOHTolueneRefluxSubstituted Thiophene/Thiazine Derivative

Oxidation of the Sulfide (B99878) Moiety

The thioether linkage in this compound is susceptible to oxidation, a common reaction for sulfides. acsgcipr.orgacs.org This transformation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone. researchgate.netresearchgate.net

The mechanism for the oxidation of the sulfide to a sulfoxide using an oxidizing agent like hydrogen peroxide generally involves the nucleophilic attack of the sulfur atom on the oxidant. The subsequent oxidation of the sulfoxide to the sulfone proceeds through a similar mechanistic pathway, although it often requires harsher reaction conditions or a stronger oxidizing agent.

The proposed mechanism for sulfide oxidation is:

Nucleophilic attack of the lone pair of electrons on the sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., hydrogen peroxide).

This results in the formation of a sulfonium-like intermediate and the conjugate base of the oxidant.

Proton transfer or displacement of the leaving group yields the sulfoxide.

For oxidation to the sulfone, the sulfoxide sulfur atom again acts as a nucleophile, attacking another molecule of the oxidizing agent.

Table 2: Illustrative Conditions for Sulfide Oxidation

Oxidizing AgentSolventTemperaturePrimary Product
H₂O₂ (1 eq.)Acetic AcidRoom Temp2-[(2-Oxopropyl)sulfinyl]acetamide
m-CPBA (1 eq.)CH₂Cl₂0 °C to Room Temp2-[(2-Oxopropyl)sulfinyl]acetamide
H₂O₂ (excess)Acetic AcidElevated Temp2-[(2-Oxopropyl)sulfonyl]acetamide
Oxone®Methanol/WaterRoom Temp2-[(2-Oxopropyl)sulfonyl]acetamide

Tautomeric Equilibria

Tautomerism is an important consideration in the reactivity of this compound, with both keto-enol and amide-imidol tautomers being possible.

Keto-Enol Tautomerism:

The presence of α-hydrogens adjacent to the ketone carbonyl allows for the existence of a keto-enol tautomeric equilibrium. core.ac.uk The enol form, while often the minor component at equilibrium, can be a key reactive intermediate. The position of this equilibrium can be influenced by factors such as the solvent and the presence of acid or base catalysts. core.ac.uk For β-ketoamides, the enol form can be stabilized by intramolecular hydrogen bonding. core.ac.uk

The mechanism for keto-enol tautomerization can be either acid- or base-catalyzed:

Acid-catalyzed: Protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon.

Base-catalyzed: Deprotonation of the α-carbon to form an enolate, followed by protonation of the oxygen atom.

Amide-Imidol Tautomerism:

The acetamide group can also exhibit tautomerism, existing in equilibrium with its imidol (or imidic acid) form. chemistrysteps.comutupub.fi Generally, the amide form is significantly more stable than the imidol form. studentdoctor.netresearchgate.net However, the imidol tautomer can be involved in certain reactions where it acts as a more potent nucleophile.

The amide-imidol tautomerization involves the migration of a proton from the nitrogen atom to the carbonyl oxygen.

Table 3: Factors Influencing Tautomeric Equilibria

TautomerismInfluencing FactorsEffect on Equilibrium
Keto-EnolSolvent PolarityPolar solvents can favor the keto form.
Intramolecular H-bondingCan stabilize the enol form.
pHBoth acid and base can catalyze the interconversion.
Amide-ImidolSolventGenerally favors the amide form.
Electronic EffectsElectron-withdrawing groups on the acyl carbon can influence the equilibrium.

Advanced Structural Characterization and Spectroscopic Analysis of 2 2 Oxopropyl Sulfanyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), which is crucial for confirming structural assignments and understanding reaction mechanisms.

For derivatives of 2-[(2-Oxopropyl)sulfanyl]acetamide, NMR is instrumental in verifying their successful synthesis. For instance, in the characterization of 4-(Furan-2-yl)-8-(furan-2-ylmethylidene)–2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a complex derivative, ¹H NMR spectroscopy provides key signals that confirm the presence of the (2-oxopropyl)sulfanyl moiety. worldresearchersassociations.com The spectrum shows a characteristic singlet for the methyl (CH₃) protons at 2.30 ppm and another singlet for the methylene (B1212753) (CH₂) protons of the sulfanyl (B85325) group at 4.24 ppm, alongside other signals corresponding to the rest of the molecule. worldresearchersassociations.com

In the broader context of related acetamide (B32628) derivatives, ¹H and ¹³C NMR are routinely used to confirm structural integrity. For example, in the synthesis of novel bi-heterocycles, the ¹H-NMR spectrum of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide showed characteristic peaks for the acetamido moiety, including a singlet for the CON-H proton at δ 12.47 and a broad singlet for the CH₂ protons at δ 4.40. researchgate.net The corresponding ¹³C-NMR spectrum further corroborated the structure with a signal for the C=O carbon at δ 165.01. researchgate.net These precise chemical shift assignments are indispensable for differentiating between potential isomers and confirming reaction outcomes.

Table 1: Representative ¹H NMR Data for a this compound Derivative

Functional Group Derivative Compound Chemical Shift (δ ppm) Multiplicity Reference
CH₃ (keto) 4-(Furan-2-yl)-8-(furan-2-ylmethylidene)–2-[(2-oxopropyl) sulfanyl]-5,6,7,8-tetrahydroquino-line-3-carbonitrile 2.30 Singlet worldresearchersassociations.com

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of newly synthesized compounds. By ionizing a sample and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct evidence of a target molecule's identity and can help identify byproducts and impurities.

In the study of acetamide derivatives, MS, particularly Electron Ionization Mass Spectrometry (EI-MS), is used to establish the molecular formula. For the derivative 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, the EI-MS spectrum showed the molecular ion peak [M]⁺ at m/z 366, which corresponds to its calculated molecular formula, C₁₄H₁₁ClN₄O₂S₂. researchgate.net This confirmation is a critical step in the characterization of the reaction product.

Modern techniques often couple liquid chromatography with mass spectrometry (LC-MS), allowing for the separation of complex mixtures before detection. Untargeted LC-MS/MS analysis, for example, employs high-resolution instruments like the Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer to analyze reaction mixtures. scholaris.ca This method involves separating compounds on a chromatography column and then subjecting them to MS1 and data-dependent MS2 scans, which provides both the mass of the parent ion and fragmentation data, further aiding in structural elucidation. scholaris.ca

Table 2: Mass Spectrometry Data for an Acetamide Sulfanyl Derivative

Compound Ionization Method m/z Value Observation Reference

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. rjl-microanalytic.deuni-siegen.de IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. uni-paderborn.dewikipedia.org Both techniques produce a spectrum with peaks corresponding to the vibrational frequencies of specific bonds.

For derivatives of this compound, IR spectroscopy is vital for identifying the key functional groups: the amide and the ketone. The IR spectrum of a related derivative, 3-Cyano-4-(furan-2-yl)-8-(furan-2-ylmethylidene)-5,6,7,8- tetrahydroquinoline-2-yl]sulfan-l}cetamide, showed characteristic absorption bands for the amide NH₂ group (3386, 3147 cm⁻¹) and the carbonyl (C=O) group (1646 cm⁻¹). worldresearchersassociations.com Similarly, in other acetamide derivatives, prominent IR absorption bands are observed for N-H stretching (e.g., 3350 cm⁻¹) and C=O stretching (e.g., 1640 cm⁻¹). researchgate.net

While IR spectroscopy is widely reported, Raman spectroscopy offers advantages, particularly for symmetric, non-polar bonds and for analysis in aqueous solutions. According to the mutual exclusion principle, for molecules with a center of symmetry, vibrations that are Raman-active are IR-inactive, and vice versa, making the two techniques highly complementary. uni-siegen.de This is useful for obtaining a complete vibrational profile of a molecule.

Table 3: Key IR Absorption Bands for Acetamide Derivative Functional Groups

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
Amide N-H Stretch 3350 - 3140 worldresearchersassociations.comresearchgate.net
Carbonyl C=O (Amide) Stretch ~1640 - 1670 worldresearchersassociations.comresearchgate.net
Carbonyl C=O (Ketone) Stretch ~1715 General

X-ray Crystallography for Solid-State Structure Determination of Complexes

While a crystal structure for this compound itself is not publicly available, this technique has been successfully applied to its derivatives and related compounds. For example, the X-ray crystallographic analysis of a complex between porcine pancreatic elastase and an inhibitor containing a 3-amino-6-phenylpyridone core, a type of acetamide, provided crucial support for modeling-based drug design concepts. nih.gov The analysis revealed the exact binding mode and intermolecular interactions within the enzyme's active site. Such studies are invaluable for understanding structure-activity relationships.

The process provides unambiguous structural proof, which is paramount when stereochemistry or complex three-dimensional architecture is a key feature of the molecule.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis of Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers). CD measures the differential absorption of left- and right-circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These methods are exceptionally sensitive to the stereochemistry of a molecule. mdpi.comrsc.org

For chiral derivatives of this compound, these techniques would be indispensable for assigning the absolute configuration and studying conformational changes. Although specific CD/ORD data for these exact derivatives are not widely published, the application of these methods to other chiral systems demonstrates their utility. For instance, the absolute configuration of chiral ferrocene (B1249389) derivatives has been established by comparing experimental Electronic Circular Dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TD-DFT). researchgate.netnih.gov Similarly, the separation and characterization of enantiomers of chiral cyclotriphosphazene (B1200923) derivatives were achieved using HPLC combined with CD spectroscopy, marking a significant step in the stereochemical analysis of that class of compounds. nih.gov

The enhancement of vibrational circular dichroism (VCD) signals by binding to metal ions is another advanced application, allowing for sensitive probing of the local chiral environment in complexes. mdpi.com These approaches would be directly applicable to the study of new, chiral derivatives of this compound, providing critical insights into their three-dimensional structure.

Computational Chemistry and Molecular Modeling of 2 2 Oxopropyl Sulfanyl Acetamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. acs.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. unipd.it For 2-[(2-Oxopropyl)sulfanyl]acetamide, this analysis would reveal critical information about its stability, reactivity, and spectroscopic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen and nitrogen atoms of the acetamide (B32628) group and the oxygen of the oxopropyl group are expected to be electron-rich (nucleophilic), while the surrounding hydrogen atoms and carbonyl carbons would be electron-poor (electrophilic). These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. unipd.it

Table 1: Hypothetical Quantum Chemical Parameters for this compound This table presents theoretical data that would be expected from a DFT calculation (e.g., at the B3LYP/6-31G level) for illustrative purposes.*

ParameterPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability, likely localized on the sulfur atom.
LUMO Energy -0.8 eVIndicates electron-accepting capability, likely localized on the carbonyl carbons.
HOMO-LUMO Gap 5.7 eVSuggests moderate chemical stability.
Dipole Moment 4.5 DIndicates a significant molecular polarity, influencing solubility and intermolecular interactions. frontiersin.org
Total Energy -890.12 HartreesProvides a measure of the molecule's thermodynamic stability.

Note: Data is illustrative and not from a published study on this specific compound.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the potential energy surface associated with bond rotations. acs.org

The flexibility of the molecule is primarily around the C-S, S-C, and C-C single bonds of the ethyl-sulfanyl chain. The relative orientation of the acetamide group, the sulfur atom, and the propanone group will be governed by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions. cdnsciencepub.comresearchgate.net For instance, an intramolecular hydrogen bond could potentially form between the amide N-H and the ketone oxygen, stabilizing a folded conformation.

Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation. mdpi.com The results are often visualized as a potential energy landscape, where low-energy regions correspond to stable conformers. Studies on similar acyclic thioethers have shown that gauche and anti conformations around C-S bonds are often preferred. acs.orgcdnsciencepub.com

Table 2: Illustrative Relative Energies of Potential Conformers of this compound This table illustrates the kind of data generated in a conformational analysis study.

Conformer DescriptionDihedral Angle (C-S-C-C)Relative Energy (kcal/mol)Predicted Population (at 298 K)
Global Minimum (Anti) ~180°0.00~75%
Local Minimum (Gauche 1) ~60°1.20~15%
Local Minimum (Gauche 2) ~-60°1.35~10%
Transition State ~0°4.50-

Note: Values are hypothetical and for demonstrative purposes.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions of this compound requires modeling the entire reaction pathway, from reactants to products, including the high-energy transition state. This analysis is crucial for predicting reaction kinetics and mechanisms. frontiersin.org

For example, one could model the synthesis of the compound, perhaps via the nucleophilic substitution of a halo-acetamide with 3-mercapto-2-propanone. Computational modeling would identify the structure of the transition state for this reaction, which is the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. frontiersin.org Similarly, potential decomposition or metabolic pathways could be investigated.

Table 3: Example of Reaction Pathway Energetics: Hypothetical SN2 Synthesis This table demonstrates the type of energetic data obtained from a reaction pathway simulation.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants 2-Chloroacetamide + 3-Mercapto-2-propanone0.0
Transition State [Cl···C···S complex]+20.5
Products This compound + HCl-15.2

Note: Data is illustrative and represents a plausible, but not specifically calculated, reaction.

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. ulisboa.pt For this compound, MD simulations are particularly useful for understanding its behavior in a solvent, such as water. These simulations can reveal how solvent molecules arrange around the solute and how they affect its conformation and dynamics. nih.govresearchgate.net

An MD simulation would typically place one or more molecules of this compound in a box filled with water molecules. The interactions between all atoms are calculated using a force field (like OPLS-AA or GROMACS), and the system evolves over nanoseconds or longer. nih.gov

Analysis of the simulation trajectory can yield properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For example, the RDF for water around the amide group would show distinct peaks corresponding to hydrogen bonding. researchgate.net These simulations can also explore how the conformational preferences identified in the gas phase (Section 5.2) might change in an aqueous environment due to hydrogen bonding and the hydrophobic effect. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. wikipedia.org While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related thioacetamide (B46855) derivatives to develop such a model. acs.orgresearchgate.net

The fundamental principle of QSAR is that the activity of a molecule is a function of its physicochemical properties and structural features, which can be quantified by molecular descriptors. nih.gov The essential steps in QSAR modeling include:

Data Set Selection : A diverse set of structurally related molecules with measured biological activity (the "training set") is compiled. semanticscholar.org

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). researchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating a subset of the descriptors to the activity. semanticscholar.orgigi-global.com

Validation : The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, most importantly, external validation with a set of compounds not used in model development (the "test set"). researchgate.net

Applicability Domain Definition : The chemical space in which the model can make reliable predictions is defined. nih.gov

A hypothetical QSAR model for a series of thioether-containing compounds might take the form:

Activity = c₀ + c₁(logP) + c₂(LUMO) - c₃(Molecular Volume)

Where logP represents lipophilicity, LUMO represents electron-accepting ability, and Molecular Volume represents size. Such a model could then be used to predict the activity of new, unsynthesized compounds, guiding further research.

Synthesis and Evaluation of 2 2 Oxopropyl Sulfanyl Acetamide Derivatives and Analogues

Design Principles for Structural Modification

The design of derivatives of 2-[(2-Oxopropyl)sulfanyl]acetamide is guided by established principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. nih.gov Key strategies involve modifying specific moieties within the parent structure to probe interactions with biological targets and to enhance drug-like characteristics. ipinnovative.comdntb.gov.ua

Structural modifications can be systematically applied to three primary regions of the molecule: the 2-oxopropyl group, the sulfanyl (B85325) linker, and the acetamide (B32628) moiety.

The 2-Oxopropyl Moiety: The ketone functionality is a potential hydrogen bond acceptor. Modifications here could include altering the alkyl chain length (e.g., to 2-oxobutyl or 2-oxopentyl) to explore the size of a putative hydrophobic pocket. The methyl group could be replaced with other small alkyl or functionalized groups to probe for additional binding interactions.

The Sulfanyl (Thioether) Linker: The thioether group provides conformational flexibility. Its length and nature can be critical for the spatial orientation of the terminal functional groups. acs.org Design principles would involve synthesizing analogues where the sulfur atom is oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter polarity, hydrogen bonding capability, and metabolic stability. semanticscholar.org The sulfonyl group, for instance, can form strong hydrogen bonds and may alter the conformation of side chains to better fit active sites. nih.gov

The Acetamide Group: The terminal acetamide provides hydrogen bond donor and acceptor capabilities. The primary amide (-NH2) can be substituted with various alkyl or aryl groups to explore effects on lipophilicity and to probe for specific interactions in a binding site. Introducing substituents on the acetyl methyl group is another avenue for modification.

A central design strategy is the iterative process of generating a small set of diverse analogues based on these principles, evaluating their biological activity, and using the resulting data to inform the design of the next generation of compounds. dntb.gov.ua This approach allows for the systematic exploration of the chemical space around the parent scaffold.

Synthetic Strategies for Derivative Libraries

The generation of a chemical library of this compound derivatives is crucial for systematically exploring structure-activity relationships. Parallel and combinatorial synthesis strategies can be employed for efficient production. A common and versatile approach involves the S-alkylation of a thiol precursor with an appropriate haloacetamide derivative. researchgate.net

A generalized synthetic scheme is depicted below. The synthesis would commence with a commercially available or synthesized thiol, such as mercaptoacetone (1-mercaptopropan-2-one). This thiol can be reacted with a library of N-substituted 2-chloroacetamides or 2-bromoacetamides under basic conditions to yield the desired thioether derivatives.

A robust method for generating a library of sulfides, sulfoxides, and sulfones in a one-pot, parallel synthesis format has been described, which could be adapted for this purpose. researchgate.net This involves the in situ generation of sulfides followed by controlled oxidation, allowing for rapid diversification of the sulfanyl linker. researchgate.net

General Synthetic Scheme for this compound Derivatives:

Generated code

Step 1: Synthesis of N-substituted haloacetamides. A library of primary and secondary amines can be reacted with chloroacetyl chloride or bromoacetyl bromide to generate a diverse set of N-substituted α-haloacetamide intermediates. nih.gov

Step 2: S-alkylation. The thiol precursor, 1-mercaptopropan-2-one, is reacted with the library of α-haloacetamides. This nucleophilic substitution reaction typically proceeds in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a suitable solvent like DMF or acetonitrile. nih.gov

Step 3 (Optional): Oxidation. The resulting thioether derivatives can be selectively oxidized to the corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). semanticscholar.orgresearchgate.net

This modular approach allows for the creation of a large and diverse library by varying the substituents on the acetamide nitrogen (R2) and by modifying the thioether linker.

Structure-Activity Relationship (SAR) Studies in Biological Contexts (In Vitro)

While specific in vitro data for this compound is not publicly available, we can infer potential structure-activity relationships (SAR) from studies on structurally related compounds. nih.gov SAR studies are fundamental to understanding how chemical structure translates to biological activity, guiding the optimization of lead compounds. wustl.edumdpi.com

Based on published research on thioether and acetamide-containing molecules, a hypothetical SAR table can be constructed to predict the impact of various modifications on biological activity. semanticscholar.orgnih.govmdpi.com

Table 1: Hypothetical Structure-Activity Relationships for this compound Derivatives

Modification SiteStructural ChangePredicted Impact on ActivityRationale/Reference
Acetamide (R-NH2) Replacement of -NH2 with N-alkyl or N-aryl groupsVariableMay increase lipophilicity, potentially improving cell permeability but could disrupt crucial hydrogen bonds with the target. mdpi.com
Introduction of substituents on the N-aryl ringDependent on substituentElectron-donating or withdrawing groups can modulate electronic properties and introduce new interactions. nih.gov
Sulfanyl Linker (-S-) Oxidation to Sulfoxide (-SO-)Likely change in activity/selectivityIncreases polarity and H-bond accepting capacity. semanticscholar.org
Oxidation to Sulfone (-SO2-)Likely change in activity/selectivityFurther increases polarity; sulfone can act as a strong H-bond acceptor and mimic a phosphate (B84403) group. semanticscholar.orgnih.gov
Replacement of -S- with -CH2-Potential decrease in activityAlters bond angles, length, and removes the sulfur atom's potential for specific interactions. acs.org
Oxopropyl Moiety Lengthening the alkyl chain (e.g., oxobutyl)Dependent on target topologyProbes for larger hydrophobic pockets near the ketone binding site.
Replacing methyl with other groups (e.g., -CF3)Potential increase in bindingCan introduce new electronic or hydrophobic interactions.

This table is for illustrative purposes and is based on SAR from related but different chemical series. Actual results would require experimental validation.

For example, studies on acetamide-based inhibitors of Heme Oxygenase-1 (HO-1) showed that the length of a linker chain and substitutions on phenyl rings significantly impacted inhibitory potency. nih.gov Similarly, research on pesticidal thioether-containing acetamides revealed that sulfone analogues were often more potent than their thioether counterparts. semanticscholar.org These findings suggest that both the acetamide and sulfanyl moieties are critical for activity and are prime targets for modification.

Bioisosteric Replacements and Their Impact on Biological Interaction

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic profiles. nih.govipinnovative.comspirochem.com For this compound, several bioisosteric replacements can be considered for each functional group.

Thioether Bioisosteres: The thioether linker (-S-) can be replaced by a variety of groups. A direct replacement with an oxygen atom (ether, -O-) or a methylene (B1212753) group (-CH2-) can have profound effects on bond angles and conformation, which may drastically alter biological activity. acs.org Oxidation to a sulfone (-SO2-) is also a common bioisosteric replacement that increases polarity and hydrogen bond accepting ability. acs.orgdrugdesign.org

Amide Bioisosteres: The amide bond is often a site of metabolic instability. Its replacement with more stable surrogates is a key strategy in lead optimization. nih.gov Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and oxazoles are common amide bioisosteres that can mimic the hydrogen bonding properties and geometry of the amide group while offering improved metabolic stability. drughunter.com Another strategy is the use of fluoroalkenes or trifluoroethylamines to replace the amide bond. nih.gov

Ketone Bioisosteres: The carbonyl group of the ketone can be replaced with other polar groups capable of acting as hydrogen bond acceptors, such as a sulfoxide, an oxime, or a gem-difluoro group.

Table 2: Potential Bioisosteric Replacements for this compound

Original GroupBioisosterePotential Impact on Biological Interaction
Thioether (-S-) Methylene (-CH2-), Ether (-O-), Sulfone (-SO2-)Alters bond angles, polarity, and H-bonding capacity; can affect conformation and metabolic stability. acs.orgdrugdesign.org
Amide (-CONH2) 1,2,3-Triazole, Oxadiazole, TetrazoleMaintains H-bonding potential while increasing metabolic stability and potentially altering solubility. nih.govdrughunter.com
Retro-amide (-NHCO-)Reverses H-bond donor/acceptor pattern, probing target requirements.
Ketone (C=O) Oxime (=N-OH), gem-difluoro (-CF2-)Modifies H-bonding ability and electronic properties; -CF2- can enhance metabolic stability.

The success of a bioisosteric replacement is highly context-dependent, and any proposed change must be synthesized and tested to validate its effect. drughunter.com

Prodrug and Targeted Delivery Strategy Development (Theoretical Aspects)

Prodrug strategies involve chemically modifying a drug to form an inactive derivative that, following administration, is converted back to the active parent drug in vivo. nih.govmdpi.com This approach can be used to overcome issues like poor solubility, low permeability, or rapid metabolism. nih.gov For this compound, several theoretical prodrug strategies could be developed.

Masking the Amide: The primary amide could be converted into an N-acyl or N-phospho-oxy-methyl derivative. These promoieties can enhance membrane permeability and are designed to be cleaved by cellular amidases or phosphatases to release the active primary amide.

Masking the Ketone: The ketone could be converted into a ketal or an oxime ester. These derivatives would be stable at neutral pH but could be designed to hydrolyze under the acidic conditions found in certain tissues or cellular compartments, or be cleaved by specific enzymes.

Sulfanyl-based Prodrugs: A particularly relevant strategy involves creating a prodrug of the thiol precursor, assuming the free thiol is the active species or a key intermediate. An approach successfully used for sulfanylbenzamides involves protecting the sulfur atom with a 1-methyl-4-nitro-imidazole group. acs.org This group is designed to be cleaved in vivo by endogenous thiols like glutathione, releasing the active free thiol without the need for enzymatic action. acs.org This strategy could theoretically be applied to the mercaptoacetone precursor of the title compound.

Targeted delivery aims to increase the concentration of a drug at its site of action. This can be achieved by attaching the drug or its prodrug to a targeting moiety, such as a ligand for a receptor that is overexpressed on target cells. mdpi.com For instance, if the intended target is a specific type of cancer cell, the molecule could be conjugated to a peptide or antibody that recognizes a tumor-specific antigen. Another approach involves designing prodrugs that are selectively activated by enzymes that are overexpressed in the target tissue, a strategy known as enzyme-prodrug therapy. mdpi.com

Investigations into the Biological and Biochemical Activity of 2 2 Oxopropyl Sulfanyl Acetamide in Vitro and Pre Clinical Animal Models

Enzyme Inhibition and Activation Studies (In Vitro)

No published studies were identified that specifically investigate the inhibitory or activating effects of 2-[(2-Oxopropyl)sulfanyl]acetamide on any enzyme.

Receptor Binding and Ligand-Target Interactions (In Vitro)

There is no available data from receptor binding assays or other ligand-target interaction studies to characterize the affinity or binding profile of this compound with any biological receptor.

Cellular Assays for Biological Response Modulation (e.g., proliferation, apoptosis)

No research has been published detailing the effects of this compound on cellular processes such as proliferation, apoptosis, or other forms of biological response modulation in cell-based assays.

Antimicrobial and Antiviral Activity (In Vitro)

There are no specific reports on the antimicrobial or antiviral activity of this compound against any tested microorganisms or viruses.

Interaction with Biological Macromolecules (e.g., proteins, nucleic acids)

No studies have been found that describe the interaction of this compound with biological macromolecules such as proteins or nucleic acids.

Toxicological Assessments in Cell Lines or Lower Organisms (Not human)

No toxicological data for this compound in cell lines or lower organisms (e.g., bacteria, yeast, daphnia) is available in the public domain.

Mechanistic Elucidation of Biological Interactions of 2 2 Oxopropyl Sulfanyl Acetamide

Biophysical Characterization of Ligand-Target Complexes

As no molecular targets for 2-[(2-Oxopropyl)sulfanyl]acetamide have been identified, there are no studies on the biophysical characterization of its potential ligand-target complexes. Such studies would typically involve techniques to determine binding affinity, kinetics, and thermodynamics, but this research has not been conducted for this specific compound.

Post-Translational Modification Studies

The scientific literature lacks any studies investigating whether This compound can induce post-translational modifications (PTMs) on proteins. PTMs, such as phosphorylation, acetylation, or ubiquitination, are crucial for regulating protein function, and while various chemical compounds can influence these processes, no such effects have been documented for This compound . nih.govthermofisher.com

Cellular Uptake and Subcellular Localization Studies (In Vitro)

There is no published research on the cellular uptake mechanisms or the subcellular localization of This compound in vitro. Understanding how a compound enters cells and where it accumulates is fundamental to elucidating its mechanism of action. nih.govnih.gov This information is not available for the specified compound.

Pathway Analysis using Omics Technologies (e.g., transcriptomics, proteomics)

No studies employing omics technologies such as transcriptomics or proteomics to analyze the effects of This compound on cellular pathways have been reported. These powerful techniques provide a global view of changes in gene expression or protein levels in response to a chemical compound, offering insights into its mechanism of action. researchgate.net The absence of such data means the broader cellular impact of This compound is uncharacterized.

Advanced Research Applications of 2 2 Oxopropyl Sulfanyl Acetamide and Its Derivatives

Analytical Reagent Development for Research Purposes:No information could be located regarding the development or use of 2-[(2-Oxopropyl)sulfanyl]acetamide as an analytical reagent for detection, quantification, or other analytical research purposes.

It is possible that this compound is a very new compound with research yet to be published, a synthetic intermediate that is used in situ without detailed characterization, or is known by a different, less common chemical name. Without access to specific research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and professional authority.

Therefore, until dedicated research on the synthesis and advanced applications of this compound becomes publicly available, a detailed article as outlined cannot be produced.

Future Research Directions for this compound: A Roadmap for Scientific Exploration

The landscape of chemical and biological research is in a perpetual state of advancement, with the potential of novel compounds like this compound offering fertile ground for future scientific inquiry. While current knowledge on this specific molecule is nascent, the broader field of acetamide (B32628) derivatives provides a framework for envisioning future research trajectories. This article outlines key areas of prospective investigation that could unlock the full potential of this compound, from innovative synthesis to interdisciplinary applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.